The synthesis of 5F-Cumyl-PINACA typically involves several chemical reactions that create its unique structure. The primary method for synthesizing this compound includes the reaction of indazole derivatives with various alkylating agents.
Technical details of the synthesis process may involve:
The detailed synthesis pathways can vary based on specific laboratory protocols but generally follow established organic synthesis techniques used for similar compounds .
The molecular structure of 5F-Cumyl-PINACA features a complex arrangement that contributes to its pharmacological properties. The compound contains:
The structural characteristics of 5F-Cumyl-PINACA are essential for its activity at cannabinoid receptors, particularly the CB1 receptor .
5F-Cumyl-PINACA undergoes various chemical reactions that influence its metabolism and pharmacological effects. Key reactions include:
The mechanism of action for 5F-Cumyl-PINACA primarily involves its interaction with cannabinoid receptors in the brain. It acts as a full agonist at the CB1 receptor, leading to effects similar to those produced by tetrahydrocannabinol.
Relevant analyses have demonstrated that the compound's stability and solubility facilitate its detection in forensic toxicology applications .
5F-Cumyl-PINACA has been primarily studied for its implications in public health due to its use in recreational substances. Scientific uses include:
Given its potent effects and increasing presence in legal high markets, ongoing research is crucial for developing detection methods and understanding long-term health consequences associated with its use .
5F-CUMYL-PINACA (chemical name: 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) is an indazole-3-carboxamide-based synthetic cannabinoid receptor agonist (SCRA) with the molecular formula C₂₂H₂₆FN₃O and a molar mass of 367.468 g/mol [1] [7]. It acts as a potent agonist at cannabinoid receptors CB₁ and CB₂, with significant selectivity for CB₁. Pharmacological studies report divergent EC₅₀ values due to methodological differences: human CB₁ receptor activation occurs at EC₅₀ = <0.1–0.43 nM, while CB₂ activation ranges from EC₅₀ = 0.37–34.8 nM [1] [4]. This high potency—exceeding that of Δ⁹-tetrahydrocannabinol (THC) by orders of magnitude—classifies it as a high-risk novel psychoactive substance (NPS). The compound is typically distributed in e-liquid formulations for vaping, branded as "C-Liquid" [1] [2].
Table 1: Key Chemical and Pharmacological Properties of 5F-CUMYL-PINACA
Property | Value | Source |
---|---|---|
IUPAC Name | 1-(5-Fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide | [1] |
Molecular Formula | C₂₂H₂₆FN₃O | [1] [7] |
Molar Mass | 367.468 g/mol | [1] |
CB₁ EC₅₀ | <0.1–0.43 nM | [1] [4] |
CB₂ EC₅₀ | 0.37–34.8 nM | [1] |
Common Brand Names | C-Liquid, SGT-25 | [1] [2] |
5F-CUMYL-PINACA emerged during a critical shift in synthetic cannabinoid markets. First identified in 2014 in "e-liquids" sold by online retailers specializing in herbal blends [2], it gained traction under the brand "SGT-25" during New Zealand’s interim Psychoactive Substances Act (2013–2014). This legislation permitted the sale of unapproved NPS pending toxicological evaluation [1] [2]. Post-2014, it proliferated globally via e-commerce platforms and illicit markets. The DEA temporarily scheduled it as a Schedule I substance in 2019, with permanent control enacted in April 2022 [1] [7]. Similarly, Sweden classified it as hazardous in 2014, and the UK regulated it under the Psychoactive Substances Act [1]. Its adoption in e-liquids marked a strategic evolution in SCRA distribution, exploiting the popularity of vaping devices among youth and enabling discreet consumption [2]. Forensic reports from 2015–2017 documented its presence in herbal blends, powders, and e-liquids across Europe, North America, and Australia, often replacing regulated SCRAs like JWH-018 [3] [6].
The Cumyl-PINACA series comprises structurally modified SCRAs designed to evade drug legislation while retaining high CB₁ affinity. Key analogues include:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2